PI3Kδ Cellular Inhibition Potency of 8-Methoxyimidazo[1,2-a]pyridine-3-carboxylic Acid Compared to Class-Leading PI3Kα Inhibitor HS-173
8-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid demonstrates a cellular IC50 of 102 nM for inhibition of PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells, as measured by electrochemiluminescence assay after 30 minutes [1]. In contrast, the closely related imidazopyridine analog HS-173 (an optimized PI3Kα inhibitor derived from the same core scaffold) exhibits an enzymatic IC50 of 0.8 nM (800 pM) against PI3Kα but with markedly different isoform selectivity and cellular potency profiles . This 127.5-fold difference in potency reflects the divergent target engagement driven by the 8-methoxy substitution pattern versus the more elaborate aryl modifications in HS-173.
| Evidence Dimension | PI3K isoform inhibition potency |
|---|---|
| Target Compound Data | IC50 = 102 nM (cellular assay, PI3Kδ-mediated AKT phosphorylation) |
| Comparator Or Baseline | HS-173: IC50 = 0.8 nM (enzymatic assay, PI3Kα); 600 nM–7.8 µM (antiproliferative in T47D, SK-BR-3, MCF-7 cells) |
| Quantified Difference | 127.5-fold lower potency (target compound vs. HS-173 enzymatic); HS-173 exhibits 5.9–76.5-fold higher antiproliferative potency in cancer cell lines |
| Conditions | Target compound: Ri-1 cells, 30 min incubation, electrochemiluminescence detection. HS-173: enzymatic PI3Kα assay and MTT proliferation assay in T47D, SK-BR-3, MCF-7 cells |
Why This Matters
This comparison establishes that 8-methoxyimidazo[1,2-a]pyridine-3-carboxylic acid is not a direct substitute for HS-173 in PI3Kα-driven studies, but its distinct isoform selectivity profile (PI3Kδ preference) makes it valuable for isoform-specific mechanistic investigations.
- [1] BindingDB Entry BDBM50394893 / CHEMBL2165502. 8-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid IC50 = 102 nM for inhibition of human PI3Kdelta-mediated AKT phosphorylation at S473 in Ri-1 cells. View Source
